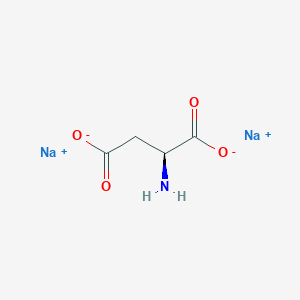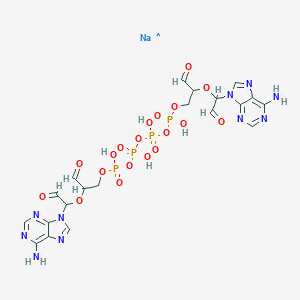
2,6-Dimethyl-3,5-dinitrobenzoic acid
描述
2,6-Dimethyl-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C9H8N2O6. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and two nitro groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-3,5-dinitrobenzoic acid can be synthesized through the nitration of 2,6-dimethylbenzoic acid. The nitration process typically involves the use of a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and the concentration of the acids, are carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous addition of the nitrating agents to a reactor containing 2,6-dimethylbenzoic acid, with efficient mixing and temperature control to optimize yield and purity .
化学反应分析
Types of Reactions
2,6-Dimethyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the benzene ring.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or sulfonic acids can be used under acidic conditions.
Esterification: Alcohols and acid catalysts like sulfuric acid are typically used.
Major Products
Reduction: The major products are 2,6-dimethyl-3,5-diaminobenzoic acid.
Substitution: Depending on the substituent, various substituted derivatives of this compound can be formed.
Esterification: The major products are esters of this compound.
科学研究应用
2,6-Dimethyl-3,5-dinitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dimethyl-3,5-dinitrobenzoic acid and its derivatives often involves interactions with biological molecules. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound can also interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids, by forming covalent bonds with them .
相似化合物的比较
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the methyl groups at the 2 and 6 positions.
2,4-Dinitrobenzoic acid: Has nitro groups at different positions on the benzene ring.
4-Nitrobenzoic acid: Contains only one nitro group and is used similarly in organic synthesis.
Uniqueness
2,6-Dimethyl-3,5-dinitrobenzoic acid is unique due to the presence of both methyl and nitro groups, which influence its chemical reactivity and physical properties. The methyl groups increase the compound’s hydrophobicity, while the nitro groups enhance its acidity and reactivity in electrophilic substitution reactions .
属性
IUPAC Name |
2,6-dimethyl-3,5-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-4-6(10(14)15)3-7(11(16)17)5(2)8(4)9(12)13/h3H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLANLQYZMDREKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411319 | |
| Record name | 2,6-dimethyl-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118561-70-9 | |
| Record name | 2,6-dimethyl-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)








